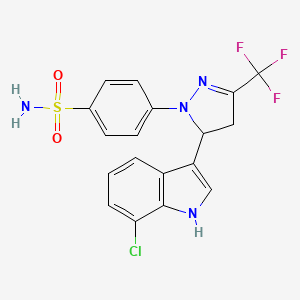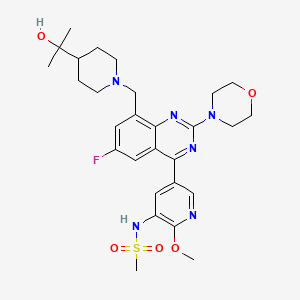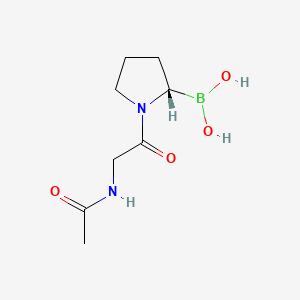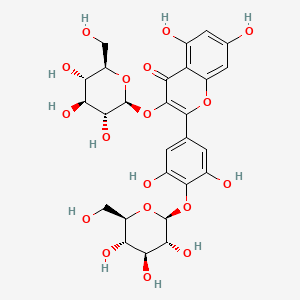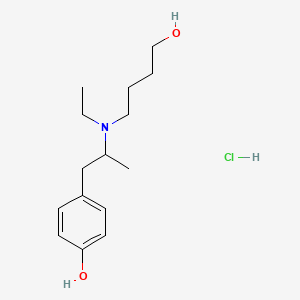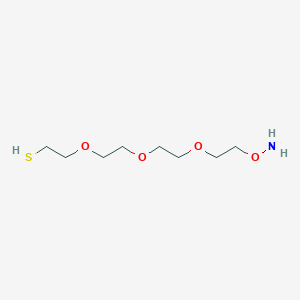
Aminooxy-PEG3-thiol chlorhydrate
Vue d'ensemble
Description
Aminooxy-PEG3-thiol HCl salt is a PEG derivative containing a thiol group and an aminooxy group . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-thiol HCl salt is C8H19NO4S . Its exact mass is not specified, but the molecular weight is 298.219 . The InChi Key is RIDCHCVNPSGRPM-UHFFFAOYSA-N .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-thiol HCl salt can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical and Chemical Properties Analysis
Aminooxy-PEG3-thiol HCl salt appears as a solid powder . It is soluble in DMSO . The product should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Applications De Recherche Scientifique
Bioconjugaison
Le groupe aminooxy dans ces composés peut réagir avec un aldéhyde pour former une liaison oxime. Si un réducteur est utilisé, il formera une liaison hydroxylamine . Cela les rend utiles dans la bioconjugaison, un processus qui consiste à joindre deux biomolécules.
Administration de médicaments
Ces composés peuvent être utilisés dans le développement de méthodes d'administration de médicaments . L'espaceur PEG hydrophile dans ces composés augmente la solubilité dans les milieux aqueux , ce qui peut être bénéfique dans les applications d'administration de médicaments.
Synthèse des PROTACs
“Aminooxy-PEG3-C2-thiol” est un linker PROTAC à base de PEG qui peut être utilisé dans la synthèse des PROTACs . Les PROTACs (Protéolysis Targeting Chimeras) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation .
Conjugués anticorps-médicaments
Ces composés peuvent être utiles dans le développement de conjugués anticorps-médicaments . Les conjugués anticorps-médicaments sont un type de thérapie ciblée qui combine un anticorps avec un médicament. L'anticorps guide le médicament vers les cellules cibles, augmentant l'efficacité du médicament et réduisant les effets secondaires.
Modification de surface
Le groupe thiol dans ces composés réagit avec le maléimide, l'OPSS, la vinylsulfone et les surfaces de métaux de transition, notamment l'or, l'argent, etc. . Cela les rend utiles pour les applications de modification de surface.
Safety and Hazards
Mécanisme D'action
Target of Action
Aminooxy-PEG3-thiol HCl salt, also known as Aminooxy-PEG3-C2-thiol, is a PEG derivative containing a thiol group and an aminooxy group . The primary targets of this compound are molecules with maleimide, OPSS, vinylsulfone groups, and transition metal surfaces including gold and silver . These targets are often found in various biological and chemical systems, making Aminooxy-PEG3-thiol HCl salt a versatile tool in bioconjugation .
Mode of Action
The thiol group in Aminooxy-PEG3-thiol HCl salt reacts with its targets to form stable covalent bonds . On the other hand, the aminooxy group reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . These reactions allow the compound to attach to or modify its targets, leading to changes in their properties or functions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability
Result of Action
The molecular and cellular effects of Aminooxy-PEG3-thiol HCl salt’s action depend on the specific targets and the nature of the modifications it introduces. By forming stable bonds with its targets, this compound can alter their properties or functions, potentially leading to changes in cellular processes or responses. In the context of bioconjugation, these modifications can be used to label or track targets, to alter their activity, or to introduce new functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Aminooxy-PEG3-thiol HCl salt. For instance, the presence of other reactive groups or competing molecules could affect its ability to interact with its targets. Additionally, factors such as pH, temperature, and the presence of reducing agents could influence the reactions involving the aminooxy and thiol groups
Analyse Biochimique
Biochemical Properties
Aminooxy-PEG3-thiol HCl salt plays a significant role in biochemical reactions, particularly in bioconjugation processes. The thiol group in Aminooxy-PEG3-thiol HCl salt reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces such as gold and silver . The aminooxy group can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages . These interactions make Aminooxy-PEG3-thiol HCl salt a valuable tool in the development of antibody-drug conjugates and drug delivery methods .
Cellular Effects
Aminooxy-PEG3-thiol HCl salt influences various cellular processes by interacting with cell surface proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable bonds with aldehydes and other reactive groups allows it to modify cell surface proteins, potentially altering cell signaling and function .
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG3-thiol HCl salt involves its reactive groups forming stable bonds with biomolecules. The thiol group can form covalent bonds with maleimide and other reactive groups, while the aminooxy group can form oxime bonds with aldehydes . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modifications of protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminooxy-PEG3-thiol HCl salt can change over time. The compound is stable when stored at -20°C, but its reactivity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of Aminooxy-PEG3-thiol HCl salt vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cellular metabolism and function .
Metabolic Pathways
Aminooxy-PEG3-thiol HCl salt is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes . For example, its ability to form stable bonds with aldehydes can influence the activity of enzymes that utilize aldehyde substrates .
Transport and Distribution
Within cells and tissues, Aminooxy-PEG3-thiol HCl salt is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound increases its solubility and facilitates its distribution in aqueous environments . This property allows the compound to reach various cellular compartments and exert its effects on target biomolecules .
Subcellular Localization
Aminooxy-PEG3-thiol HCl salt is localized in specific subcellular compartments, where it can exert its activity or function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its role in modifying proteins and influencing cellular processes .
Propriétés
IUPAC Name |
O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKPSRJLDTYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)
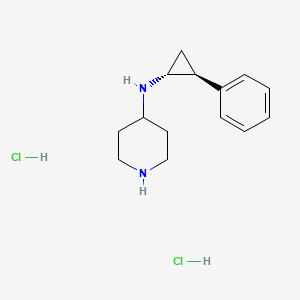
![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

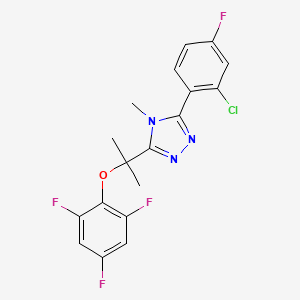
![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)
